
1-(Thiolan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiolan-2-yl)-1H-indole is a compound that features a thiolane ring fused to an indole structure. This unique combination of a sulfur-containing five-membered ring and an indole moiety makes it an interesting subject for chemical and pharmaceutical research. The indole structure is well-known for its presence in many natural products and pharmaceuticals, while the thiolane ring introduces additional reactivity and potential biological activity.
準備方法
The synthesis of 1-(Thiolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both indole and thiolane functionalities. For example, a precursor with a thiolane ring can undergo cyclization under acidic or basic conditions to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(Thiolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydroindoles, and halogenated indoles.
科学的研究の応用
1-(Thiolan-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 1-(Thiolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the thiolane ring can undergo redox reactions, potentially altering the activity of the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(Thiolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-(Thiolan-2-yl)ethan-1-amine: This compound features a thiolane ring attached to an ethanamine group, offering different reactivity and biological activity.
1-(Thiolan-2-yl)oct-7-en-1-amine: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
2-(Thiolan-2-yl)oxaziridines:
特性
CAS番号 |
651712-35-5 |
|---|---|
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC名 |
1-(thiolan-2-yl)indole |
InChI |
InChI=1S/C12H13NS/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
InChIキー |
WKJLEPZJIMOCOA-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


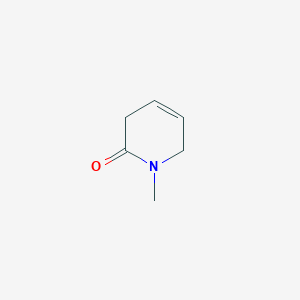
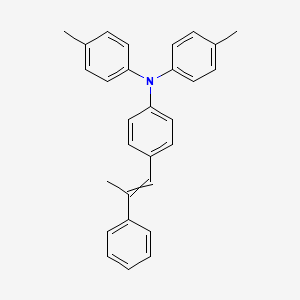
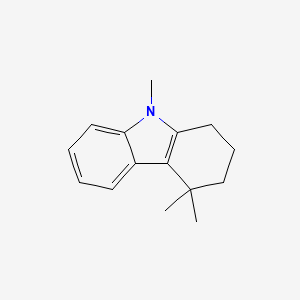
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
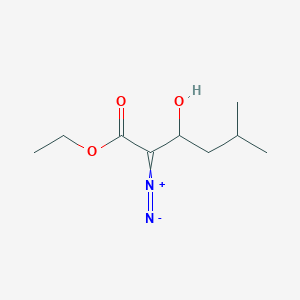
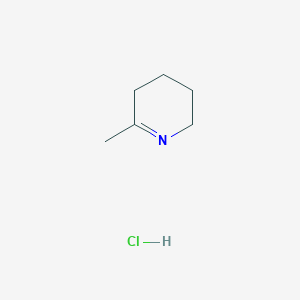
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
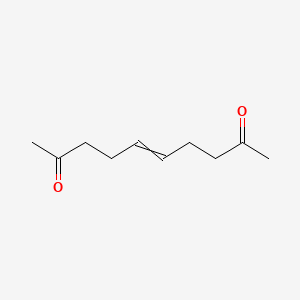
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
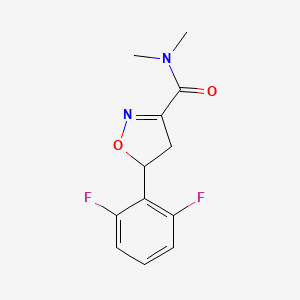
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
